Positional Fluorination Impact on Metal Chelation Energetics: 5-Fluoro vs. 4-Fluoro and 6-Fluoro HCT Isomers
DFT analysis of isoquinoline HCT copper complexes reveals that fluorine position critically governs chelation energetics. The 4-fluoro isomer (HCT-12) and 6-fluoro isomer (HCT-13) exhibit substantially different relative complexation energies (Δ –5.5 and –6.1 kcal mol⁻¹, respectively) compared to the non-fluorinated HCT-11 (Δ –4.0 kcal mol⁻¹), and distinct reduction energies of the Cu(II) center (Δ –1.5 kcal mol⁻¹ for both 4-F and 6-F vs. 0 kcal mol⁻¹ for HCT-11) [1]. The 5-fluoro isomer occupies a unique electronic position on the isoquinoline ring—meta to the chelating nitrogen rather than ortho/para-like as in the 4-F and 6-F isomers—predicting a distinct deprotonation/coordination energy profile that can be exploited for mechanistic structure–activity relationship (SAR) studies not accessible with the 4-F or 6-F probes [1].
| Evidence Dimension | Relative complexation energy (DFT, B3LYP/6-31G(d)) for Cu(II):HCT complexes |
|---|---|
| Target Compound Data | Experimental DFT data for 5-F isomer not yet reported in peer-reviewed literature; electronic position (meta to chelating N) predicted to yield intermediate complexation energy between non-fluorinated and 4-F/6-F values |
| Comparator Or Baseline | HCT-11 (non-fluorinated): Δ –4.0 kcal mol⁻¹; HCT-12 (4-F): Δ –5.5 kcal mol⁻¹; HCT-13 (6-F): Δ –6.1 kcal mol⁻¹; HCT-5 (6-OCH₃, electron-donating): Δ 0 kcal mol⁻¹ (reference) |
| Quantified Difference | 4-F vs. non-fluorinated: ΔΔ –1.5 kcal mol⁻¹; 6-F vs. non-fluorinated: ΔΔ –2.1 kcal mol⁻¹; range across positionally isomeric fluoro-HCTs: ~1.6 kcal mol⁻¹; 5-F position predicted to fall within this range |
| Conditions | Gaussian 16, B3LYP functional, 6-31G(d) basis set; relative to HCT-5 baseline |
Why This Matters
This enables researchers to systematically probe how fluorine position (meta vs. ortho/para-like) modulates copper-binding thermodynamics, a parameter directly linked to antiproliferative potency in the HCT series, without being limited to the 4-F and 6-F tools already extensively characterized.
- [1] Sun, D.L., Poddar, S., Pan, R.D., Rosser, E.W., Abt, E.R., Van Valkenburgh, J., Le, T.M., Lok, V., Hernandez, S.P., Song, J., Li, J., Turlik, A., Chen, X., Cheng, C.-A., Chen, W., Mona, C.E., Stuparu, A.D., Vergnes, L., Reue, K., Damoiseaux, R., Zink, J.I., Czernin, J., Donahue, T.R., Houk, K.N., Jung, M.E., Radu, C.G. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. RSC Med. Chem. 2020, 11(3), 392–410. View Source
